molecular formula C13H10N2 B3255653 3-Phenyl-1H-pyrrolo[2,3-c]pyridine CAS No. 25797-05-1

3-Phenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No. B3255653
CAS RN: 25797-05-1
M. Wt: 194.23 g/mol
InChI Key: BTDMFHAOSWJXDU-UHFFFAOYSA-N
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Description

3-Phenyl-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has a unique structure that makes it a promising candidate for the development of new drugs with improved efficacy and fewer side effects.

Scientific Research Applications

Synthesis and Reactivity

  • 3-Phenyl-1H-pyrrolo[2,3-c]pyridine and its derivatives demonstrate significant potential in chemical synthesis. For example, reactions of β-(lithiomethyl)azines with nitriles can produce compounds like 2-phenyl[1H]-pyrrolo[2,3-b]pyridine, illustrating the versatility in synthesizing pyrrolo-pyridines, quinolines, pyrazines, quinoxalines, and pyrimidines (Davis, Wakefield, & Wardell, 1992).
  • Various synthetic routes for 1H-pyrrolo[2,3-b]pyridines have been explored, yielding a range of alkyl and aryl substituted derivatives. These compounds can undergo diverse chemical reactions like nitration, bromination, and iodination, showcasing their chemical reactivity and utility in further synthetic applications (Herbert & Wibberley, 1969).

Structural and Crystallographic Studies

  • Crystallographic studies of various derivatives of 3-Phenyl-1H-pyrrolo[2,3-c]pyridine provide insights into their molecular structures and potential applications. For instance, the structure of 4-Chloro-7-methoxymethyl-2-phenyl-7H-pyrrolo[2,3-b]pyridine highlights the importance of π–π interactions and intermolecular hydrogen bonds in stabilizing crystal structures (Selig et al., 2010).
  • The X-ray structure of 1-Tosyl-1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid ethyl ester, another derivative, provides valuable information about molecular packing and interplanar distances, contributing to a deeper understanding of molecular interactions in solid states (Chiaroni et al., 1994).

Mechanism of Action

The compound’s mechanism of action often relates to its biological activity. In the case of 3-Phenyl-1H-pyrrolo[2,3-c]pyridine, it may interact with specific cellular targets. For instance, recent studies have suggested that it acts as a colchicine-binding site inhibitor, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells . Further investigations are needed to elucidate its precise mode of action.

Future Directions

: Chao Wang et al., “Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities,” Journal of Enzyme Inhibition and Medicinal Chemistry, 2024, 39(1), 2302–320. DOI: 10.1080/14756366.2024.2302320

properties

IUPAC Name

3-phenyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)12-8-15-13-9-14-7-6-11(12)13/h1-9,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTDMFHAOSWJXDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1H-pyrrolo[2,3-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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